N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide
CAS No.: 2640978-67-0
Cat. No.: VC11851013
Molecular Formula: C20H17N3O3S
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640978-67-0 |
|---|---|
| Molecular Formula | C20H17N3O3S |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C20H17N3O3S/c1-23-12-13(11-22-23)19-7-6-14(27-19)8-9-21-20(25)18-10-16(24)15-4-2-3-5-17(15)26-18/h2-7,10-12H,8-9H2,1H3,(H,21,25) |
| Standard InChI Key | VKFBGGIVQNQVME-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
| Canonical SMILES | CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Introduction
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that combines a pyrazole ring with a thiophene moiety linked through an ethyl bridge, further connected to a chromene system. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step organic reactions. Common methods include condensation reactions, nucleophilic substitutions, and cyclization reactions. The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often used to monitor reaction progress and product purity.
Biological Activity and Potential Applications
Pyrazole derivatives, including those with thiophene and chromene moieties, have been studied for their potential therapeutic applications. These compounds often exhibit anti-inflammatory, analgesic, and antimicrobial activities . The specific biological activity of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide would depend on its ability to interact with biological targets such as enzymes or receptors.
Research Findings and Future Directions
While specific research findings on N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide are not detailed in the available literature, compounds with similar structures have shown promise in medicinal chemistry. Future studies should focus on elucidating its mechanism of action, evaluating its efficacy in various biological assays, and exploring its potential therapeutic applications.
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